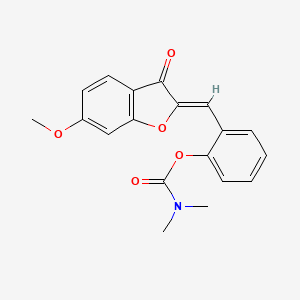
(Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate" is a chemical entity that appears to be related to the field of organic synthesis and medicinal chemistry. The structure suggests the presence of a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring. This core structure is often found in compounds with biological activity. The compound also contains a carbamate group, which is a functional group of significance in various chemical reactions and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, the methoxycarbonylation of aromatic diamines with dimethyl carbonate using zinc acetate has been successfully carried out to produce dicarbamates . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions. The use of zinc acetate as a catalyst is noteworthy for its efficiency in such transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H and 13C NMR, and mass spectrometry . These techniques would be essential in confirming the structure of "(Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate" as well. The presence of the methoxy group and the carbamate moiety would be expected to show characteristic signals in the NMR spectra, while the mass spectrum would provide the molecular weight and possible fragmentation pattern.
Chemical Reactions Analysis
The compound contains functional groups that are reactive in various chemical reactions. The benzofuran core is known to participate in electrophilic aromatic substitution reactions, while the carbamate group can be involved in reactions with amines and alcohols. The synthesis of similar compounds has involved reactions such as the Vilsmeier–Haack and Claisen–Schmidt reactions , which could be relevant for the modification of the compound or the introduction of additional functional groups.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not provided in the data, we can infer that the compound would exhibit properties typical of aromatic carbamates. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the carbamate group, and stability under standard conditions. The presence of the methoxy group could influence the compound's electronic properties and reactivity.
Applications De Recherche Scientifique
Catalytic Applications and Chemical Synthesis
Catalytic methoxycarbonylation of aromatic diamines, including processes that involve dimethyl carbonate and specific catalysts like zinc acetate, highlights the role of similar compounds in synthesizing dicarbamates. These reactions showcase the efficiency and selectivity of converting diamines into their corresponding dicarbamates, illustrating the compound's utility in chemical synthesis and catalysis. The formation of intermediates and the catalytic performance of different metal compounds in these reactions have been studied, indicating the potential for optimizing industrial synthesis processes (T. Baba et al., 2002).
Photocatalytic Degradation
Research on the photocatalytic degradation of carbofuran (a structurally related carbamate) using semiconductor oxides like TiO2 and ZnO has demonstrated the potential for environmental remediation. This study explored the degradation efficiency under various conditions, providing insights into the removal of hazardous substances from water through photocatalysis. It highlighted the effectiveness of specific photocatalysts and the influence of operational parameters on degradation rates, suggesting a pathway for treating contaminated water sources (M. Mahalakshmi et al., 2007).
Material Science and Catalysis
The investigation into defect site formation on specific frameworks, like ZIF-7, and its effect on methoxycarbonylation reactions showcases the application in material science and heterogeneous catalysis. This research demonstrated the potential of using metal-organic frameworks (MOFs) as catalysts in organic synthesis, particularly in enhancing selectivity and conversion rates for producing valuable chemical compounds. The study highlights the intricate relationship between material structure, catalytic activity, and chemical reactivity, opening new avenues for catalyst design and synthesis optimization (D. Dahnum et al., 2019).
Antimicrobial Activity
The synthesis of derivatives and their evaluation for antimicrobial activity represent an important area of research for compounds related to "(Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate". Studies focused on creating and testing various derivatives for their ability to inhibit microbial growth, providing valuable data for the development of new antimicrobial agents. These investigations contribute to the broader field of medicinal chemistry and drug development, aiming to address the growing concern over antibiotic resistance (S. Pervaram et al., 2018).
Propriétés
IUPAC Name |
[2-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-20(2)19(22)25-15-7-5-4-6-12(15)10-17-18(21)14-9-8-13(23-3)11-16(14)24-17/h4-11H,1-3H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUMXLUGUUOZOF-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

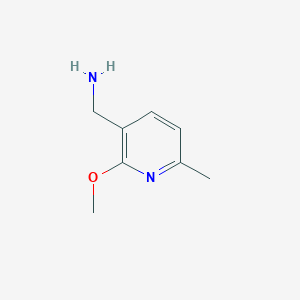
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B3019015.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3019016.png)
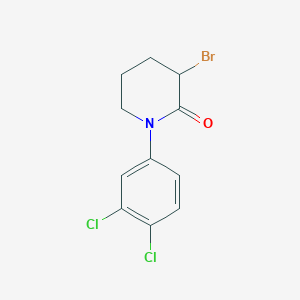
![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3019020.png)
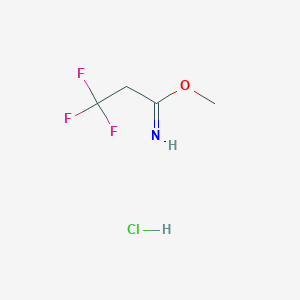
![4-Chlorobenzyl 4-[(4-fluorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3019023.png)
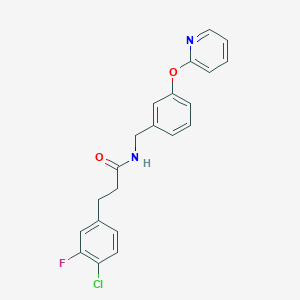
![N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3019025.png)
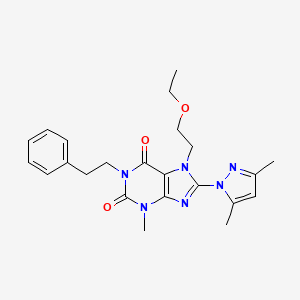
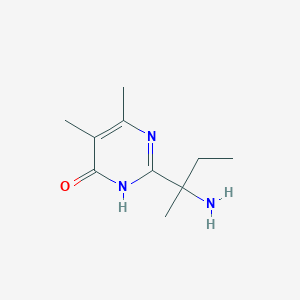
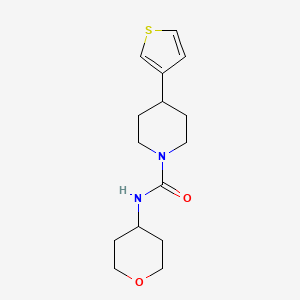
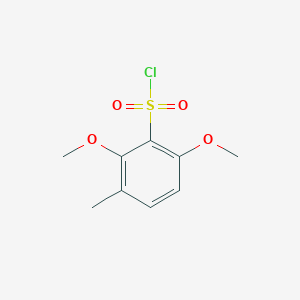
![Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3019032.png)